molecular formula C11H13Cl2NO B1471369 1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride CAS No. 141463-73-2

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride

Cat. No.: B1471369
CAS No.: 141463-73-2
M. Wt: 246.13 g/mol
InChI Key: PJIJWNHURYAXGM-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Scientific Research Applications

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic uses.

    Organic Synthesis: The compound serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biological Studies:

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound and any risks associated with its handling and disposal .

Preparation Methods

The synthesis of 1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-3,4-dihydroisoquinoline.

    Chloromethylation: The key step involves the chloromethylation of the isoquinoline ring. This can be achieved using reagents like formaldehyde and hydrochloric acid, which introduce the chloromethyl group at the desired position.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions to increase yield and reduce costs. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of quinoline derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to yield the corresponding alcohol.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride can be compared with other similar compounds, such as:

    2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride: This compound has a similar structure but differs in the position and number of methoxy groups.

    2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines: These compounds have variations in the substitution pattern on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group and the chloromethyl group at specific positions can confer distinct properties compared to other related compounds.

Properties

IUPAC Name

1-(chloromethyl)-5-methoxy-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO.ClH/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12;/h2-4H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIJWNHURYAXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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